

Menisdaurin: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Menisdaurin	
Cat. No.:	B15596198	Get Quote

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Abstract

Menisdaurin, a naturally occurring cyanogenic glycoside, has garnered significant scientific interest due to its diverse biological activities. First isolated from Menispermum dauricum, this compound has demonstrated potential as an antimicrobial, anti-inflammatory, anti-hepatitis B virus (HBV), and antitumor agent. This document provides an in-depth technical guide on the chemical structure, physicochemical properties, experimental protocols for isolation and structural elucidation, and a review of its biological activities with a focus on relevant signaling pathways.

Chemical Structure and Identification

Menisdaurin is a glycoside and a nitrile with the systematic IUPAC name (2Z)-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile. Its structure is characterized by a dihydroxycyclohexene ring linked to a glucose molecule and an acetonitrile group.

Table 1: Chemical Identifiers and Properties of Menisdaurin



Property	Value	Reference(s)
IUPAC Name	(2Z)-[(4S,6R)-4,6- dihydroxycyclohex-2-en-1- ylidene]acetonitrile	[1]
CAS Number	67765-58-6	[2]
Chemical Formula	C14H19NO7	[2]
Molar Mass	313.3 g⋅mol ⁻¹	[2]
SMILES	C1INVALID-LINK CO)O)O)O">C@@HO	
InChI Key	UTHVFIKQCUKKQW- YIVVZXMPSA-N	[1]
Appearance	Colorless crystalline platelets	
Melting Point	175-176 °C	
Solubility	Soluble in water and methanol	[1]

Experimental Protocols Isolation and Purification of Menisdaurin from Menispermum dauricum

The following protocol is a representative method synthesized from established procedures for the isolation of alkaloids and glycosides from Menispermum species.

Workflow for **Menisdaurin** Isolation



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A simplified workflow for the isolation of **Menisdaurin**.



Methodology:

- Plant Material Preparation: Air-dried and powdered rhizomes of Menispermum dauricum are used as the starting material.
- Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The mixture is periodically agitated to ensure efficient extraction.
- Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially
 partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl
 acetate, to separate compounds based on their polarity. The aqueous fraction, which is
 expected to contain the polar glycoside Menisdaurin, is retained.
- Column Chromatography: The aqueous fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of chloroform and methanol.
 Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the
 presence of Menisdaurin are pooled and further purified by preparative HPLC on a C18
 column with a mobile phase of methanol and water to yield pure Menisdaurin.

Structural Elucidation

The chemical structure of **Menisdaurin** has been elucidated using a combination of spectroscopic techniques.

Methodology:

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR: ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments in the molecule.



O 2D NMR:

- HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to identify direct one-bond correlations between protons and carbons.[3]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.[3][4]
- COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system.
- X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive threedimensional structure of the molecule, including its absolute stereochemistry.[1]

Biological Activity and Signaling Pathways

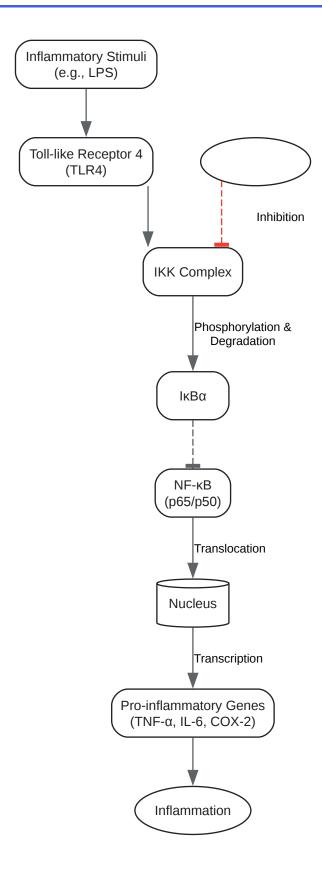
Menisdaurin has been reported to exhibit a range of biological activities. The following sections summarize the key findings and the putative signaling pathways involved.

Anti-inflammatory Activity

Menisdaurin has demonstrated anti-inflammatory properties. While specific IC₅₀ values for **Menisdaurin** are not widely reported, related natural compounds have been shown to inhibit inflammatory pathways. The primary mechanism of anti-inflammatory action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition





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Proposed inhibition of the NF-κB pathway by **Menisdaurin**.



In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][6][7] **Menisdaurin** is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release of NF-κB and subsequent inflammation.

Antitumor Activity

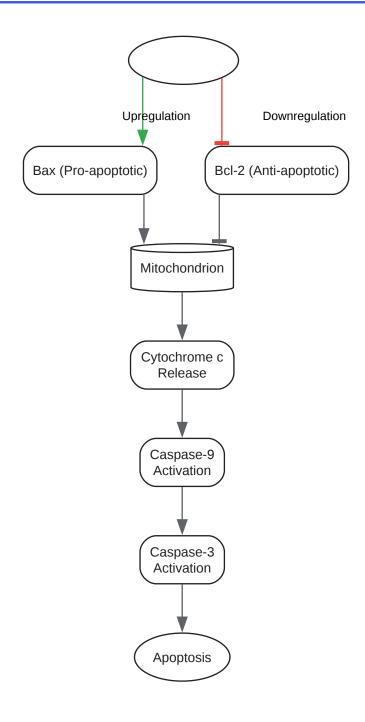
Menisdaurin has shown cytotoxic effects against various cancer cell lines. The antitumor activity is often associated with the induction of apoptosis, or programmed cell death.

Table 2: Representative Cytotoxic Activity of Natural Compounds

Compound/Extract	Cell Line	IC50 Value	Reference(s)
Phenanthridine derivative 8a	MCF-7 (Breast Cancer)	0.28 μΜ	[8]
Centaurea lycaonica Methanol Extract	RL95-2 (Endometrial Cancer)	60.02 μg/mL	[9]
Allium atroviolaceum Bulb Extract	HepG2 (Liver Cancer)	58.7 μg/mL (72h)	[10]

Apoptosis Induction Pathway





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Induction of the intrinsic apoptosis pathway by **Menisdaurin**.

The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c, which activates caspase-9, and subsequently, the executioner



caspase-3, culminating in apoptosis.[8] Studies on similar natural compounds suggest that **Menisdaurin** may induce apoptosis by upregulating Bax and downregulating Bcl-2.[8]

Anti-Hepatitis B Virus (HBV) Activity

Menisdaurin has been identified as a potential anti-HBV agent. While specific EC₅₀ values for **Menisdaurin** are not readily available, other natural products have shown significant activity against HBV. For instance, some lignans have demonstrated IC₅₀ values for HBsAg and HBeAg secretion in the low micromolar range.[11] The mechanism of action could involve the inhibition of viral DNA replication or the secretion of viral antigens.

Table 3: Representative Anti-HBV Activity of Natural Compounds

Compound	Activity	IC50 / EC50 Value	Reference(s)
Niranthin	HBsAg Secretion	15.6 μΜ	[11]
Nirtetralin B	HBsAg Secretion	17.4 μΜ	[11]
Pumilaside A	HBV DNA Replication	12.01 μΜ	[11]
Pranlukast	HBV preS1 binding	4.3 μΜ	[12]
Fludarabine	HBV progeny DNA secretion	0.1 μΜ	[12]

Conclusion

Menisdaurin is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its potential to modulate key signaling pathways involved in inflammation, cancer, and viral infections makes it a valuable lead compound for further investigation and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these areas. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.



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